molecular formula C31H40F3N3O10 B12299619 6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12299619
M. Wt: 671.7 g/mol
InChI Key: ZSZSAUNNNUTBDH-UHFFFAOYSA-N
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Description

6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as carbamoyl, trifluoroethoxy, phenoxy, and trihydroxyoxane, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core indole structure, followed by the introduction of the carbamoyl and trifluoroethoxy groups through nucleophilic substitution reactions. The final steps involve the attachment of the trihydroxyoxane moiety and the carboxylic acid group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, scaling up reaction volumes, and implementing continuous flow processes to enhance reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The trihydroxyoxane moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to an amine under specific conditions.

    Substitution: The trifluoroethoxy and phenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trihydroxyoxane moiety can yield ketones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethoxy and phenoxy groups can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid shares similarities with other compounds containing indole, carbamoyl, and trifluoroethoxy groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-[3-[7-carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZSAUNNNUTBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40F3N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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